Product packaging for Idose, D-(Cat. No.:CAS No. 2152-76-3)

Idose, D-

Cat. No.: B1215964
CAS No.: 2152-76-3
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-ZXXMMSQZSA-N
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Description

Contextualizing D-Idose as a Rare Aldohexose

D-Idose is classified as an aldohexose, meaning it is a six-carbon sugar with an aldehyde group. vaia.com It is one of the 16 possible stereoisomers of aldohexose. What makes D-Idose particularly notable is its status as a "rare sugar," a term for monosaccharides that are scarce in natural systems, unlike abundant sugars such as D-glucose, D-galactose, and D-mannose. D-Idose is a C-5 epimer of D-glucose, differing in the stereochemical arrangement at the fifth carbon atom. fiveable.me

A defining characteristic of D-Idose is its inherent instability and high conformational flexibility in solution. This instability stems from its stereochemistry; in its most stable chair conformation, it has a high number of axial hydroxyl groups, leading to steric hindrance. This property makes D-Idose the most unstable of all the aldohexoses and has historically made it challenging to crystallize. ox.ac.uknih.gov Its tendency to favor boat or skew conformations over the more common chair conformation distinguishes it from more rigid sugars like D-glucose.

Table 1: Physicochemical Properties of D-Idose

Property Value
Chemical Formula C₆H₁₂O₆
Molar Mass 180.16 g/mol biosynth.comnih.gov
Classification Monosaccharide, Aldohexose
Appearance White solid / Colorless syrup wikipedia.orgwikipedia.org
Chirality D-form
Epimeric Relationship C-5 epimer of D-glucose
Open-chain form aldehydo-D-idose chemicalbook.com
Ring form D-idopyranose nih.gov

Historical Perspectives in D-Idose Research

The study of D-Idose is intertwined with the broader history of carbohydrate chemistry. Early research focused on the challenge of its synthesis, with notable efforts to convert the abundant D-glucose into the elusive D-idose. rsc.org The rarity and instability of D-Idose made its isolation and characterization a significant scientific endeavor. nih.gov For a long time, the difficulty in obtaining substantial quantities of D-idose limited the investigation of its biological properties. nih.gov

The development of modern synthetic methods, including enzymatic and chemoenzymatic approaches, has been a turning point in D-Idose research. nih.gov These advancements have made rare sugars, including D-Idose, more accessible for in-depth study. A significant breakthrough was the development of practical, scalable syntheses from precursors like D-glucose or ido-heptonic acid, which allowed for the generation of stable D-Idose building blocks for further research. ox.ac.uknih.gov These synthetic achievements have paved the way for exploring its incorporation into oligosaccharides and its potential biological roles. nih.gov

Significance of D-Idose for Complex Carbohydrate Systems

The primary significance of D-Idose in biological systems stems from its role as a component of glycosaminoglycans (GAGs). nih.gov GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix and cell surfaces, playing critical roles in cell signaling, adhesion, and tissue structure. nih.govnih.gov

D-Idose is not typically found in its free form within these complex carbohydrates. Instead, its oxidized derivative, L-iduronic acid (IdoA), is a crucial constituent of GAGs such as dermatan sulfate (B86663) and heparan sulfate. researchgate.netnih.gov L-iduronic acid is formed enzymatically within the Golgi apparatus by the epimerization of D-glucuronic acid, a derivative of D-glucose. nih.gov This conversion is a critical step that introduces significant structural diversity and functional capacity to the GAG chains. nih.gov

The conformational flexibility inherent in the idose structure is passed on to L-iduronic acid residues within GAGs. rsc.org This flexibility, allowing IdoA to adopt various chair and skew-boat conformations, is essential for the specific and dynamic binding of GAGs to a wide array of proteins, including growth factors and enzymes. researchgate.netrsc.org This interaction modulates numerous physiological and pathological processes, such as blood coagulation, angiogenesis, and immune responses. researchgate.netrsc.org Therefore, the study of D-Idose and its derivatives is fundamental to understanding the structure-function relationships of GAGs and their vast biological roles. nih.gov

Table 2: Comparison of D-Idose with Other Common Aldohexoses

Feature D-Idose D-Glucose D-Galactose D-Mannose
Natural Abundance Rare Abundant Abundant Abundant
Epimeric Relationship to D-Glucose C-5 Epimer - C-4 Epimer acs.org C-2 Epimer
Conformational Stability Low (unstable) ox.ac.uknih.gov High (stable) High (stable) High (stable)
Key Biological Derivative L-Iduronic acid (in GAGs) Glucuronic acid msu.edu - -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B1215964 Idose, D- CAS No. 2152-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-ZXXMMSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015881
Record name D-​Idose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5978-95-0, 2152-76-3
Record name D-Idose
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Record name Idose
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Record name Idose, D-
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Record name D-​Idose
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Record name IDOSE, DL-
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Record name IDOSE, D-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of D Idose

Classical and Contemporary Chemical Synthesis of D-Idose

The synthesis of D-Idose has been approached from various starting materials, with D-glucose being a common precursor due to its abundance.

A foundational method for elongating the carbon chain of aldoses is the Kiliani-Fischer synthesis. wikipedia.orgchemistrysteps.com This reaction, when applied to D-glucose, proceeds through the formation of cyanohydrins, which are then hydrolyzed to produce epimeric heptonic acids. researchgate.netwikipedia.org Specifically, the reaction of D-glucose with sodium cyanide yields a mixture of D-glycero-D-gulo-heptono-1,4-lactone and D-glycero-D-ido-heptono-1,4-lactone.

The classical Kiliani-Fischer synthesis involves the following key steps:

Nucleophilic addition of cyanide (from NaCN) to the carbonyl group of the open-chain form of D-glucose, forming two epimeric cyanohydrins. wikipedia.orgchemistrysteps.com

Hydrolysis of the cyanohydrin mixture, typically by heating in water, to yield the corresponding aldonic acids, which often cyclize to form more stable lactones. wikipedia.org

Separation of the diastereomeric lactones. wikipedia.org

Reduction of the separated lactone to the target aldose. Historically, this was achieved using a sodium amalgam. wikipedia.org

This process, starting from D-arabinose (which can be derived from D-glucose), leads to a mixture of D-glucose and D-mannose. wikipedia.orglibretexts.org To obtain D-idose, one would typically start from D-gulose. However, routes from the more common D-glucose have been developed. A massive industrial process involves the treatment of D-glucose with sodium cyanide, which produces the sodium salts of D-ido-heptonic and L-gluco-heptonic acids in an approximate 1:4 ratio. researchgate.net

PrecursorKey Intermediate(s)Product(s)Reference(s)
D-GlucoseD-glycero-D-ido-heptono-1,4-lactoneD-Idose researchgate.net
D-ArabinoseD-glucononitrile, D-mannononitrileD-Glucose, D-Mannose wikipedia.org

Modern synthetic strategies often employ protecting groups to achieve greater stereocontrol and efficiency. In the synthesis of D-Idose from D-glucose-derived heptonic acids, acetonide protecting groups have been shown to be particularly effective. researchgate.net For instance, the treatment of the sodium salt of gluco-heptonic acid with 2,2-dimethoxypropane (B42991) in methanolic HCl can form a triacetonide. researchgate.net Selective hydrolysis of this protected intermediate can then yield a diol, which serves as a precursor for further transformations. researchgate.net

The use of protecting groups is crucial for directing reactions to specific hydroxyl groups and for managing the solubility and stability of intermediates. For example, in the synthesis of L-idose derivatives (the enantiomer of D-idose), a protective group strategy allows for the masking of certain hydroxyl groups that are intended for sulfation in heparin analogues, while leaving others available for subsequent reactions. taylorfrancis.com

While less common, multistep pathways from other sugars like D-xylose can also be envisioned, though they are often more complex. D-xylose, a five-carbon aldose, would first need to be elongated, for instance via a Kiliani-Fischer synthesis, to a mixture of hexoses. From there, a series of protection, oxidation, and epimerization steps would be required to arrive at the D-ido configuration. A more direct, though still multi-step, approach to L-idose (and by extension, D-idose) has been developed starting from D-xylose, involving the formation of 1,6-anhydro-L-idose as a key intermediate. researchgate.net

A general sequence for synthesizing D-idose from D-xylose could theoretically involve:

Conversion of D-xylose to a suitable derivative.

Chain elongation to introduce the sixth carbon atom.

Stereochemical inversions at the necessary chiral centers to achieve the ido configuration.

A practical and efficient synthesis of D-Idose has been demonstrated starting from ido-heptonic acid. researchgate.netnih.gov This method relies on the strategic use of protecting groups and selective cleavage and reduction steps.

A key step in the conversion of ido-heptonic acid derivatives to D-idose is the reduction of a carbonyl group. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. vaia.com In a published synthesis, a protected diol ester derived from ido-heptonic acid is first reduced with sodium borohydride in methanol (B129727) to yield a triol in 95% yield. researchgate.netnih.gov

The subsequent steps involve:

Oxidative cleavage of the C6-C7 bond of the resulting triol using silica (B1680970) gel-supported sodium periodate (B1199274), which forms an aldehyde. researchgate.netnih.gov

Hydrolysis of the acetonide protecting groups, for example with DOWEX® resin, to yield D-idose. researchgate.net

Alternatively, the aldehyde can be selectively reduced with sodium borohydride to a protected D-idonic acid derivative. nih.gov Further reduction of the ester group with a reagent like diisobutylaluminum hydride (DIBALH) followed by deprotection also yields D-idose. nih.gov

Starting MaterialReagent(s)Intermediate(s)YieldFinal ProductReference(s)
Protected diol ester of Ido-Heptonic acid1. NaBH₄, MeOH2. NaIO₄/SiO₂3. DOWEX® resinTriol, Aldehyde97% (from aldehyde)D-Idose researchgate.netnih.gov
Protected D-iduronic acid1. NaBH₄, MeOH2. DIBALH3. DOWEX® resinProtected D-idonic acid derivative76% (from protected D-idonic acid)D-Idose nih.gov

Synthesis from Ido-Heptonic Acid

Periodate Cleavage and Chain Shortening Strategies

Periodate-mediated oxidation is a fundamental reaction in carbohydrate chemistry for cleaving carbon-carbon bonds of vicinal diols, leading to the formation of aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com This strategy, often referred to as the Malaprade reaction, is instrumental in chain-shortening strategies for modifying monosaccharides. wikipedia.orgyoutube.com The reaction proceeds through a cyclic periodate ester intermediate, and since periodate salts are most soluble in water, the reactions are typically performed in aqueous media or with supported reagents in organic solvents. researchgate.netwikipedia.org

A practical application of this method is in the synthesis of D-idose from D-glucose, which can be achieved by first converting D-glucose to a seven-carbon sugar, an ido-heptonic acid derivative. researchgate.netnih.gov The subsequent chain shortening is accomplished by the oxidative cleavage of the C6-C7 bond of the protected heptonic acid. researchgate.net Specifically, using silica gel-supported sodium periodate in dichloromethane (B109758) effectively cleaves the vicinal diol at the terminus of the sugar chain to yield a protected D-idose precursor. researchgate.net This method avoids the over-oxidation of the newly formed aldehyde.

The general mechanism for the periodate cleavage of a vicinal diol is as follows:

Formation of a cyclic periodate ester from the reaction of the vicinal diol with the periodate ion (IO₄⁻). wikipedia.org

Breakdown of this cyclic intermediate, which involves the cleavage of the C-C bond and the reduction of iodine from I(VII) to I(V). masterorganicchemistry.comyoutube.com

The products are two carbonyl compounds (aldehydes or ketones). masterorganicchemistry.com

In the context of synthesizing D-idose from an ido-heptonic acid precursor, the C6-C7 diol is cleaved to produce a C6 aldehyde, which corresponds to the protected D-idose. researchgate.net

Advanced Protective Group Strategies in D-Idose Synthesis

The synthesis of complex carbohydrates like D-idose necessitates the strategic use of protecting groups to mask reactive hydroxyl groups, allowing for selective reactions at other positions. Acetal-based protecting groups, such as isopropylidene and benzylidene acetals, are particularly common.

Isopropylidene Protection Techniques

Isopropylidene acetals, or acetonides, are widely used for the protection of 1,2- or 1,3-diols in carbohydrates. researchgate.netorganic-chemistry.org They are typically formed by reacting the sugar with acetone (B3395972) or a ketone equivalent, such as 2,2-dimethoxypropane, under acidic catalysis. nih.gov

In a documented synthesis of D-idose, isopropylidene groups are employed to protect the hydroxyl groups of an ido-heptonic acid intermediate derived from D-glucose. researchgate.netnih.gov This protection strategy is crucial for directing the subsequent periodate cleavage specifically to the C6-C7 bond. The synthesis begins with the protection of D-glucose as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. nih.gov Following a series of transformations to form the seven-carbon ido-heptonate, the resulting diol is protected with isopropylidene groups. researchgate.net

The stability of isopropylidene groups is pH-dependent, and they can be removed under acidic conditions. organic-chemistry.org This allows for selective deprotection. For instance, the 5,6-O-isopropylidene group can be selectively removed in the presence of a 1,2-O-isopropylidene group using dilute acetic acid. nih.gov

Reaction Step Reagents and Conditions Outcome Yield
Isopropylidene ProtectionAcetone, Acid CatalystProtection of vicinal diolsGood to Excellent
Selective DeprotectionDilute Acetic AcidRemoval of more labile acetonideVaries
Full DeprotectionStronger Acid (e.g., TFA, Dowex resin)Removal of all acetonide groupsHigh
Benzylidene Acetal-Protected Idopyranosides

Benzylidene acetals are another important class of protecting groups in carbohydrate chemistry, typically used to protect 1,3-diols, forming a six-membered ring. scribd.comwikipedia.org They are formed by reacting a diol with benzaldehyde (B42025) in the presence of an acid catalyst, such as zinc chloride or p-toluenesulfonic acid. wikipedia.orgunimi.it

These protecting groups are valuable because they can be selectively removed under various conditions. Reductive cleavage using reagents like triethylsilane can open the acetal (B89532) to generate a hydroxyl group and a benzyl (B1604629) ether, offering a route to further functionalization. organic-chemistry.org

While direct examples of benzylidene acetal-protected D-idopyranosides are not prevalent in the initial search, the principles of their application are standard in glycochemistry. scribd.comwikipedia.org Given the stereochemistry of D-idose, formation of a 4,6-O-benzylidene acetal on the pyranose form is a standard synthetic maneuver. This strategy fixes the conformation of the pyranose ring and allows for selective reactions at the O-2 and O-3 positions. The dual role of benzylidene acetals as both a protecting group and a precursor to carboxylic acids via oxidation makes them a versatile tool. researchgate.net

Catalyst/Conditions Reactants Product Notes
Dowex 50WX8, Cl₃CCNDiol, BenzaldehydeBenzylidene AcetalMetal-free, room temperature synthesis. researchgate.net
Anhydrous ZnCl₂Diol, BenzaldehydeBenzylidene AcetalLewis acid catalysis. unimi.it
Er(OTf)₃Benzylidene AcetalDiol (Deprotection)Mild deprotection conditions. organic-chemistry.org

Comparative Analysis of D-Idose Synthetic Routes (e.g., Yield, Purity, Scalability)

Synthesizing D-idose presents significant challenges due to its inherent instability and the need for precise stereochemical control. One of the most practical and detailed routes starts from D-glucose, proceeding through a seven-carbon ido-heptonic acid intermediate. researchgate.netnih.gov

Route Overview: D-Glucose to D-Idose researchgate.net

Starting Material: D-glucose is converted to its di-isopropylidene protected form.

Chain Extension: The protected glucose is elaborated into a seven-carbon ido-heptonate.

Protection: The resulting heptonate is protected as an isopropylidene derivative.

Chain Shortening: The C6-C7 bond of the protected ido-heptonate is cleaved using silica gel-supported sodium periodate. This step yields a protected aldehyde.

Deprotection: The final step involves the removal of the isopropylidene protecting groups using a Dowex resin to yield D-idose.

Analysis of the Route:

Purity: The purity of the final D-idose product was confirmed by HPLC and comparison of its ¹H and ¹³C NMR spectra with an authentic sample, indicating a high degree of purity. researchgate.net

Scalability: The described method is presented as a "practical synthesis." researchgate.netnih.gov The use of stable intermediates and silica gel-supported reagents suggests that the process has potential for scalability. The final deprotection step to generate D-idose is performed under mild conditions from a stable precursor, which is an advantage for producing the unstable sugar on demand. researchgate.net

Compared to other potential synthetic strategies, which may involve complex epimerizations or less efficient multi-step processes, this route offers a clear and high-yielding pathway from a readily available starting material. The strategy of building a longer chain and then cleaving it back provides excellent stereochemical control at the challenging C5 position of idose.

Chemical Reactivity and Derivatization of D-Idose

The chemical reactivity of D-idose is governed by its aldehyde and multiple hydroxyl functional groups. A key transformation is its oxidation to form uronic acids.

Oxidation Reactions to D-Iduronic Acid

D-Iduronic acid is the C6-oxidized form of D-idose and is a component of important biological polymers like dermatan sulfate (B86663). wikipedia.orgwikipedia.org The synthesis of D-iduronic acid can be achieved from D-idose precursors.

In a synthetic route starting from the same ido-heptonic acid intermediate used for D-idose synthesis, a protected form of D-iduronic acid can be generated directly. researchgate.net After the silica gel-supported periodate cleavage of the C6-C7 bond of the protected methyl ido-heptonate, an aldehyde is formed at C6. researchgate.net This aldehyde is the protected form of methyl D-iduronate.

A specific synthesis demonstrated the initial oxidation of a protected ido-heptonate with silica gel-supported sodium periodate in dichloromethane to give the protected D-iduronic acid derivative in 89% yield. researchgate.net This highlights an efficient and selective oxidation that avoids harsh conditions which might affect other parts of the molecule.

Starting Material Oxidizing Agent Product Yield
Protected Methyl ido-heptonateSilica gel-supported NaIO₄ in CH₂Cl₂Protected Methyl D-iduronate89% researchgate.net

Reduction Reactions to Alditols

The reduction of the aldehyde group in an aldose sugar yields a sugar alcohol, known as an alditol. In the case of D-Idose, reduction leads to the formation of D-Iditol. wikipedia.orgnih.gov This transformation is typically achieved with high efficiency using a reducing agent such as sodium borohydride (NaBH₄). nih.govlibretexts.org The resulting alditol, D-Iditol, is an achiral molecule, a property it shares with galactitol (from galactose) and allitol (B117809) (from allose). libretexts.org

The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide. Because the product, D-Iditol, has a plane of symmetry, the same alditol can be obtained by reducing a different sugar. Specifically, L-gulose is also reduced to D-Iditol (which is identical to L-gulitol). vaia.com

Interestingly, D-Iditol can also be produced from D-sorbose through biotechnological methods. The yeast strain Rhodotorula rubra has been shown to convert D-sorbose to D-iditol with high conversion ratios, offering an alternative pathway to this alditol. nih.gov

Table 1: Reduction of D-Idose to D-Iditol

Reactant Reagent Product
D-Idose Sodium Borohydride (NaBH₄) D-Iditol

Formation of Esters and Ethers

The hydroxyl groups of D-Idose, like other monosaccharides, can be converted into esters and ethers to act as protecting groups or to modify the molecule's properties. libretexts.org

Esterification: Ester groups are commonly introduced by reacting the sugar with an acid chloride or an acid anhydride (B1165640) in the presence of a base. libretexts.orgyoutube.com In the context of D-Idose chemistry, 3-O-acylation has been a subject of study. The introduction of an acyl group, such as a benzoyl group, at the C3 position of a D-Idose derivative can significantly influence its reactivity and stereoselectivity in subsequent reactions. uqac.ca For instance, the presence of an axial 3-O-ester has been shown to provide remote anchimeric assistance in glycosylation reactions, promoting the formation of specific stereoisomers. uqac.ca

Glycoside Synthesis and Glycosylation Approaches

Glycosides are formed when the anomeric hydroxyl group of a monosaccharide reacts with an alcohol in the presence of an acid catalyst, creating an acetal linkage. libretexts.org The synthesis of glycosides using D-Idose (idosylation) is a critical step for creating oligosaccharides and other glycoconjugates.

The stereochemical outcome of idosylation is a significant challenge due to the high conformational flexibility of the idose ring and the influence of substituents. uqac.ca Achieving stereoselective synthesis, particularly of β-idosides, often requires carefully designed glycosyl donors and specific reaction conditions. Researchers have explored the use of 3-O-acylated benzylidene-protected idosyl donors to achieve direct and β-stereoselective glycosylation. uqac.ca The anchimeric assistance from a remote carbonyl group at the C3 position can direct the incoming glycosyl acceptor to the β-face of the donor. uqac.ca Promoters such as dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) have been successfully used to facilitate these reactions with various glycosidic acceptors. uqac.ca The development of glycosynthases, engineered enzymes derived from glycosidases, also presents a powerful tool for forming glycosidic bonds with high stereoselectivity, although specific applications with D-Idose donors are an area of ongoing research. mdpi.com

Synthesis of D-Idose-Based Macrocycles (e.g., Crown Ethers)

The unique three-dimensional structure of monosaccharides makes them attractive chiral building blocks for the synthesis of macrocyclic compounds like crown ethers. kyoto-u.ac.jp D-Idose has been successfully incorporated into monoaza-15-crown-5 lariat (B8276320) ether structures. mdpi.comresearchgate.net

The synthesis of these D-Idose-based crown ethers utilizes key intermediates such as methyl 4,6-O-benzylidene-α-D-idopyranoside and its β-anomer, which are themselves synthesized from the more abundant D-galactose. mdpi.com The carbohydrate unit is annulated to the crown ether ring, and a side arm is attached to the nitrogen atom of the azacrown structure. These D-Idose-containing macrocycles have been investigated as catalysts in asymmetric phase-transfer reactions. mdpi.comresearchgate.net Research has shown that the configuration of the anomeric center (α or β) and the nature of the side arm on the nitrogen atom strongly influence the enantiodiscrimination capabilities of the catalyst. mdpi.com In certain liquid-liquid biphasic reactions, these catalysts have achieved high enantioselectivity. mdpi.comresearchgate.net

Table 2: Examples of Synthesized D-Idose-Based Crown Ethers

Base Structure Anomeric Configuration Side Arm on Nitrogen
Monoaza-15-crown-5 α-D-Idopyranoside 2-Methoxyethyl
Monoaza-15-crown-5 α-D-Idopyranoside n-Butyl
Monoaza-15-crown-5 β-D-Idopyranoside 2-Methoxyethyl
Monoaza-15-crown-5 β-D-Idopyranoside n-Butyl
Monoaza-15-crown-5 β-D-Idopyranoside 2-Hydroxyethyl

Source: mdpi.comresearchgate.net

Stereoselective Transformations (e.g., C7 Epimerization)

The stereochemical complexity of D-Idose provides a platform for various stereoselective transformations. A particularly notable transformation is the Lewis acid-catalyzed epimerization observed in certain D-Idose derivatives. uqac.canih.gov

Specifically, benzylidene acetal-protected 3-O-acyl-β-D-idopyranosides have been shown to undergo a C7 epimerization. uqac.canih.gov In this context, "C7" refers to the benzylic carbon of the benzylidene acetal protecting group, not a carbon of the sugar backbone itself. This reaction involves the inversion of the stereocenter at this acetal carbon. Critically, this epimerization occurs simultaneously with a conformational change of the pyranose ring, which inverts from the standard ⁴C₁ chair conformation to the alternative ¹C₄ chair conformation. nih.gov This coupled epimerization and ring inversion highlights the profound conformational flexibility inherent to the idose structure. The reaction conditions and the structural parameters that govern this transformation have been extensively studied, providing fundamental insights into the behavior of D-Idose in chemical reactions. uqac.canih.gov

Other stereoselective transformations include epimerization at various carbon centers of the sugar ring itself to access other rare hexoses. For example, methods involving oxidation of a specific hydroxyl group to a ketone followed by a stereoselective reduction can invert the configuration at that center. Such strategies are crucial for converting more common sugars into rare ones like D-Idose or for transforming D-Idose into other valuable building blocks. mdpi.com

Advanced Structural Characterization and Conformational Dynamics of D Idose

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for determining the structure and understanding the behavior of D-idose in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for detailed analysis of the different forms of D-idose present in solution and their preferred conformations.

One- and Two-Dimensional NMR Investigations of Solution Composition and Conformation

One- and two-dimensional NMR spectroscopy have been employed to investigate the solution composition and conformation of D-idose. These studies reveal the presence of an equilibrium mixture of different tautomeric forms, including pyranoses and furanoses, as well as the acyclic form. unimo.it While for most aldohexoses the acyclic form is present in very low concentrations (less than 0.1%), D-idose is an exception, with the open-chain form comprising approximately 0.8% in 2H2O at 30°C. unimo.it

NMR investigations provide information on the relative populations of the α and β anomers of both the pyranose and furanose forms in solution. The chemical shifts and coupling constants obtained from 1D and 2D NMR experiments (such as COSY, TOCSY, and HSQC) are sensitive to the local electronic environment and the dihedral angles between coupled nuclei, providing insights into the preferred conformations of the sugar ring and the orientation of hydroxyl groups. unimo.itscilit.com

Analysis of Anomeric Equilibria and Conformational Preferences

Analysis of anomeric equilibria in D-idose solutions using NMR spectroscopy shows the distribution of α and β anomers of the pyranose and furanose forms at equilibrium. Unlike sugars like D-glucose, where one chair conformation (4C1) is strongly favored due to the equatorial positioning of most hydroxyl groups, D-idose exhibits a smaller energy difference between its possible chair conformations (4C1 and 1C4). uni-kiel.de This allows for the observation of both chair forms in the NMR spectrum, particularly for the α-anomer. uni-kiel.de

The magnitude of vicinal proton-proton coupling constants (³JH,H) from NMR spectra provides information about the dihedral angles between coupled protons, which in turn reflects the conformation of the sugar ring. nih.govunimo.it For pyranose rings, large ³JH,H values (7-9 Hz) are typically associated with diaxial coupling, indicative of a β-configuration in a 4C1 chair or an α-configuration in a 1C4 chair (depending on the specific protons). nih.govunimo.it Smaller values (2-4 Hz) suggest equatorial-axial or equatorial-equatorial coupling. nih.govunimo.it In D-idose, the observed coupling constants differ between the α and β anomers, indicating distinct conformational equilibria. nih.gov

X-ray Diffraction Studies of D-Idose Derivatives

While obtaining high-quality crystals of D-idose itself for X-ray diffraction can be challenging, studies on D-idose derivatives have provided valuable information about its structure in the solid state. mdpi.commdpi.com X-ray diffraction provides precise details about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. mdpi.commdpi.com

Studies on halogenated 2-deoxy-D-glucose derivatives, which share some structural features with D-idose derivatives, have shown that substituents can influence the crystal packing and hydrogen bond networks, although the pyranose ring conformation itself may not be significantly altered by a halogen atom at the C2 position in these specific derivatives. mdpi.com

In one study involving a D-idose derivative, X-ray diffraction analysis of crystals revealed the presence of two independent molecules in the asymmetric unit, differing slightly in conformation within their phenyl rings. mdpi.com This highlights how even in the solid state, some degree of conformational variability can be observed in D-idose derivatives. X-ray studies can also confirm the absolute configuration of chiral centers. mdpi.com

Conformational Flexibility of D-Idose

D-Idose is notable among aldohexoses for its high conformational flexibility in solution. benchchem.comresearchgate.net This flexibility is a key factor influencing its chemical reactivity and biological interactions.

Pyranose Ring Conformations (e.g., 4C1 to 1C4 Inversion, Skew-Boat Forms)

The pyranose ring of monosaccharides can exist in various conformations, including two chair forms (4C1 and 1C4), boat forms, and skew-boat forms. uni-kiel.deiucr.org For most aldohexoses, one chair conformation is significantly more stable than the other due to unfavorable 1,3-diaxial interactions between substituents in the less favored chair. uni-kiel.de

D-Idose, however, presents a different scenario. Its unique configuration, with equatorial hydroxyl groups at C-2 and C-3 and axial orientations at C-1 and C-4 in its pyranose form, leads to significant steric hindrance and reduced stability in the standard chair conformations. benchchem.com Specifically, in the 4C1 conformation of α-D-idopyranose, the hydroxyl groups at C1 and C3 are axial, leading to 1,3-diaxial interactions. In the 1C4 conformation, the C2 and C4 hydroxyl groups are axial, also resulting in 1,3-diaxial interactions. The energy difference between the 4C1 and 1C4 chair conformations in D-idose is relatively small compared to sugars like D-glucose, allowing both chair forms to be significantly populated in solution and observed by NMR spectroscopy. uni-kiel.de

Influence of Substituents and Protecting Groups on Conformation

The conformational flexibility of the idopyranosyl ring is significantly influenced by the type and position of substituents and protecting groups. While most hexopyranose sugars predominantly exist in a single chair conformation (such as the ⁴C₁ chair for D-glucose), the idopyranosyl ring is known to rapidly interconvert between multiple distinct conformations in solution. nih.gov This flexibility is dependent on factors including the nature of hydroxyl, carboxyl, or sulfate (B86663) substituents, as well as solvent conditions, pH, and temperature. nih.gov

Studies on protected idopyranosides have shown that the presence of protecting groups can impact the equilibrium between different chair and skew-boat conformations. For instance, benzylidene acetal-protected 3-O-acyl-β-D-idopyranosides have been observed to undergo ring inversion (⁴C₁ to ¹C₄) under Lewis acid catalysis. researchgate.net The strength of 1,3-syn-diaxial repulsion, which is influenced by the type of protecting groups (e.g., alkyl, silyl, acyl), plays a role in determining the favored conformation. researchgate.net Investigations using NMR spectroscopy, including analysis of coupling constants, have been employed to evaluate the equilibrium between conformers like the ⁴C₁ and ⁰S₂ forms in idose derivatives. researchgate.net

Solution-State Conformational Dynamics

The idopyranosyl residue exhibits unusual conformational dynamics in the solution state, existing as a mixture of ring conformers rather than a single dominant one. nih.gov This dynamic behavior is believed to be related to the biological functions of iduronic acid-containing polysaccharides, such as the binding specificity of heparin. nih.gov

Detailed NMR measurements, including line shape analysis, relaxation measurements (T₁, T₁ρ), and NOE measurements, have been used to study the dynamics of conformer interconversion in idose-related compounds. nih.gov These studies indicate that, for certain derivatives like 1,2,3,4,6-penta-O-acetyl-alpha-D-idopyranose, the solution-state conformation can be reasonably described as a two-state equilibrium between the ⁴C₁ and ⁰S₂ conformers. nih.gov

Analysis of ¹³C NMR line shapes has provided thermodynamic parameters for the interconversion between these conformers. For the ⁴C₁ to ⁰S₂ transition, the enthalpy of activation (ΔH⁺) was found to be 40 kJ/mol and the entropy of activation (ΔS⁺⁺) was 31 J/mol·K. nih.gov The reverse transition (⁰S₂ to ⁴C₁) showed a ΔH⁺⁺ of 31 kJ/mol and a ΔS⁺⁺ of 13 J/mol·K. nih.gov These values correspond to exchange rates of 22 MHz for ⁴C₁ → ⁰S₂ and 128 MHz for ⁰S₂ → ⁴C₁ at room temperature, highlighting the rapid nature of this conformational exchange. nih.gov

Stereochemical Relationships of D-Idose with Other Hexoses

D-Idose is an aldohexose and shares stereochemical relationships with other sugars in this class. Aldohexoses are a group of monosaccharides that have six carbon atoms and an aldehyde functional group. D-Idose is an epimer of D-glucose, specifically at the C-5 position. ontosight.ai Epimers are diastereoisomers that differ in configuration at only one stereogenic center.

Besides the relationship with D-glucose, D-Idose is also related to other aldohexoses through epimeric differences at other carbon positions. The family of D-aldohexoses includes D-Allose, D-Altrose, D-Glucose, D-Mannose, D-Gulose, D-Idose, D-Galactose, and D-Talose. These sugars are all diastereoisomers of each other.

The stereochemical relationships can be summarized by the configuration of the hydroxyl groups on carbons C-2, C-3, C-4, and C-5 in the Fischer projection. For D-sugars, the hydroxyl group on the penultimate carbon (C-5) is on the right side. The differences in configuration at C-2, C-3, and C-4 distinguish the various aldohexoses.

The table below outlines the stereochemical configurations of the D-aldohexoses at C-2, C-3, C-4, and C-5, illustrating their relationships, including that of D-Idose.

D-AldohexoseC-2C-3C-4C-5Epimeric Relationship to D-Idose
D-AlloseRightRightRightRightC-3, C-4
D-AltroseRightRightLeftRightC-3
D-GlucoseRightLeftRightRightC-5 ontosight.ai
D-MannoseLeftLeftRightRightC-2, C-5
D-GuloseRightLeftLeftRightC-4
D-IdoseLeftLeftLeftRight-
D-GalactoseRightLeftLeftRightC-2
D-TaloseLeftLeftLeftRightC-2, C-3, C-4

Note: Configuration refers to the position of the hydroxyl group (Right or Left) in the Fischer projection.

This table highlights that D-Idose is a C-2 epimer of D-Galactose, a C-3 epimer of D-Altrose, a C-4 epimer of D-Gulose, and a C-5 epimer of D-Glucose.

Enzymatic and Metabolic Pathways Involving D Idose

Biosynthesis of D-Idose and Related Rare Sugars

The biosynthesis of rare sugars like D-Idose often involves complex enzymatic transformations starting from more abundant monosaccharides such as D-glucose, D-fructose, D-galactose, and D-xylose researchgate.netresearchgate.net. Strategies for producing rare sugars have been systematized, notably through the "Izumoring" concept, which links various hexoses, ketohexoses, and hexitols via enzymatic and microbiological reactions nih.govglycoforum.gr.jpcmu.ac.th.

Exploration of Enzymatic Isomerization Pathways (e.g., Xylose Isomerase limitations)

Enzymatic isomerization plays a significant role in the potential biosynthesis of rare sugars. Isomerases are utilized to interconvert aldoses and ketoses glycoforum.gr.jp. For instance, D-xylose isomerase, while primarily acting on D-xylose, can also catalyze the isomerization of D-glucose to D-fructose due to structural similarities glycoforum.gr.jpmdpi.com. However, the efficiency of isomerase reactions in producing various other hexoses from glucose is often low, yielding only small amounts of rare sugars glycoforum.gr.jp. This limitation stems from unfavorable thermodynamic equilibria, which result in incomplete conversion of the substrate and a mixture of products nih.gov.

Research has explored the use of D-xylose isomerase from various sources for the production of rare aldohexoses from ketohexoses, such as the conversion of D-sorbose to D-gulose and D-Idose cmu.ac.th. However, overcoming the thermodynamic limitations of these isomerization reactions remains a challenge in achieving high yields of specific rare sugars nih.gov.

Bioconversion Strategies for Rare Sugar Production

Bioconversion strategies offer promising routes for the production of rare sugars, including D-Idose. These strategies often employ a combination of enzymes, such as ketose epimerases, aldose-ketose isomerases, and oxidoreductases, using abundant sugars as starting materials researchgate.netresearchgate.net. The Izumoring strategy, for example, utilizes microbial oxidation of polyols to their corresponding ketoses, followed by enzymatic epimerization nih.govglycoforum.gr.jp.

While direct enzymatic pathways specifically for D-Idose biosynthesis from common sugars are not extensively detailed in the provided snippets, the broader strategies for rare sugar production suggest potential routes. For instance, polyol oxidases can convert polyols to aldoses, and D-Idose could potentially be obtained from iditol if a suitable polyol oxidase is available glycoforum.gr.jp. Additionally, multi-step enzymatic cascade biotransformations are being developed to synthesize rare sugars from readily available chemicals researchgate.net.

D-Idose as an Enzymatic Substrate

D-Idose can serve as a substrate for certain enzymes, particularly those involved in carbohydrate metabolism and reduction.

Interaction with Aldose Reductase and Catalytic Efficiency

Research indicates that D-Idose acts as a substrate for aldose reductase, an enzyme involved in the polyol pathway benchchem.com. Studies have shown that D-Idose exhibits catalytic efficiency comparable to D-glucose when interacting with aldose reductase benchchem.com. This is attributed to the higher concentration of the free aldehyde form in D-Idose compared to D-glucose, leading to a notable decrease in the Michaelis constant (Km) value benchchem.com. Aldose reductase generally shows a preference for hydrophobic aldehydes, but it can also reduce hexoses like glucose and fructose (B13574) to some extent rsc.orgacs.orgd-nb.info. The interaction with D-Idose highlights its potential involvement in reduction pathways.

Role in Other Metabolic Pathways (e.g., Carbohydrate Metabolism)

While D-Idose is not a primary sugar in central carbohydrate metabolism pathways like glycolysis or the pentose (B10789219) phosphate (B84403) pathway, its interaction with enzymes like aldose reductase suggests a role in related or alternative metabolic routes, such as the polyol pathway benchchem.com. The polyol pathway is implicated in various physiological and pathological processes, and the ability of aldose reductase to utilize D-Idose as a substrate could have metabolic implications benchchem.com. Further research is needed to fully elucidate the extent of D-Idose's involvement in broader carbohydrate metabolic networks.

Functional Roles in Glycosaminoglycan Synthesis and Structure

Although free D-Idose is rare in nature, its oxidized form, L-iduronic acid (an epimer of D-glucuronic acid), is a critical constituent of certain glycosaminoglycans (GAGs), specifically dermatan sulfate (B86663) and heparan sulfate wikipedia.orgnzip.czresearchgate.net. GAGs are negatively-charged polysaccharides that play vital roles in the extracellular matrix, cell signaling, and various biological processes nih.gov.

The biosynthesis of GAGs is a complex, non-template-driven process involving numerous enzymes nih.gov. It begins with the synthesis of UDP-activated sugars, including UDP-glucuronic acid and UDP-xylose nih.gov. Within the Golgi apparatus, the polysaccharide chains are assembled, and subsequent modifications, such as epimerization and sulfation, occur nih.govfrontiersin.org. The conversion of D-glucuronic acid residues to L-iduronic acid residues within the growing GAG chain is catalyzed by specific epimerases, such as DS-epimerase and HS C5-epimerase researchgate.netfrontiersin.org. This epimerization at the C-5 position is crucial for the structural diversity and functional properties of dermatan sulfate and heparan sulfate researchgate.netnih.gov. The presence of L-iduronic acid residues contributes to the conformational flexibility of these GAGs and is essential for their interactions with various proteins, which mediate a wide range of biological activities, including anticoagulation benchchem.comresearchgate.net.

The pivotal role of L-iduronic acid, derived from D-Idose through oxidation and epimerization, in the structure and function of dermatan sulfate and heparan sulfate underscores the indirect but significant biological importance of the idose sugar configuration.

Compound Names and PubChem CIDs

Compound NamePubChem CID
D-Idose441034 nih.gov
D-Glucose5793 nih.gov, 107526 fishersci.co.uk
D-Xylose135191 nih.govctdbase.orgguidetopharmacology.org
D-Glucuronic acid65041 fishersci.caeasychem.orgfishersci.canih.gov
L-Iduronic acid441039 nih.gov, 6857367 nih.govwikidata.org

Data Table: Aldose Reductase Substrate Activity

SubstrateRelative Catalytic Efficiency (compared to D-glucose)Km (relative to D-glucose)NoteSource
D-IdoseComparableDecreased by 50%Due to higher free aldehyde concentration benchchem.com
D-Glucose1 (reference)1 (reference)Primary substrate in polyol pathway benchchem.com

Note: Specific Km and catalytic efficiency values for D-Idose with aldose reductase were not consistently provided across sources in numerical format, only the relative comparison to D-glucose.

Data Table: Bioconversion Strategies for Rare Sugars (Examples)

Starting MaterialTarget Rare SugarKey Enzymes InvolvedStrategy/PathwaySource
D-FructoseD-AlluloseD-tagatose 3-epimerase (DTEase), D-psicose 3-epimerase (DPEase)Isomerization researchgate.netresearchgate.netnih.gov
D-AlluloseD-AlloseL-rhamnose isomerase, galactose 6-phosphate isomerase, ribose-5-phosphate (B1218738) isomeraseIsomerization nih.govbeilstein-journals.org
D-GlucoseD-AlloseD-xylose isomerase, D-psicose 3-epimerase, ribose-5-phosphate isomeraseMulti-step bioconversion nih.govbeilstein-journals.org
D-GalactoseD-TagatoseL-arabinose isomeraseIsomerization nih.govbeilstein-journals.org
D-SorbitolL-GulosePolyol oxidaseOxidation researchgate.netglycoforum.gr.jp
D-SorboseD-Idose, D-GuloseD-xylose isomeraseIsomerization cmu.ac.th

D-Iduronic Acid as a Component of Dermatan Sulfate

Dermatan sulfate (DS) is a type of GAG that is distinguished from chondroitin (B13769445) sulfate (CS) by the presence of L-iduronic acid (IdoA) residues citeab.comwikipedia.org. In DS biosynthesis, IdoA residues are formed by the C-5 epimerization of D-glucuronic acid (GlcA) residues already incorporated into the growing polysaccharide chain citeab.combmrb.ionih.govwikipedia.orgwikipedia.org. This epimerization is catalyzed by specific dermatan sulfate epimerases, namely DS-epi1 and DS-epi2 citeab.combmrb.iowikipedia.org.

Iduronic acid residues can be distributed along the dermatan sulfate chain in various patterns, including single IdoA units surrounded by GlcA-containing disaccharides, alternating GlcA and IdoA residues, or in blocks of adjacent IdoA units citeab.comwikipedia.orgnih.gov. The formation of these IdoA blocks is closely associated with the 4-O-sulfation of adjacent N-acetylgalactosamine residues, a process influenced by the enzyme dermatan 4-O-sulfotransferase 1 (D4ST1) citeab.comnih.govuni.lu. Research highlights the pivotal role of D4ST1 in the formation of these 4-O-sulfated iduronic acid blocks, which are important functional domains in dermatan sulfate nih.gov.

D-Iduronic Acid as a Component of Heparan Sulfate

Iduronic acid is also a component of heparan sulfate (HS) and its highly sulfated relative, heparin guidetopharmacology.orgwikipedia.orgfishersci.cametabolomicsworkbench.orgnih.gov. Similar to dermatan sulfate biosynthesis, the L-iduronic acid units in HS and heparin are primarily formed by the C-5 epimerization of D-glucuronic acid residues at the polymer level wikidata.orgbmrb.iompg.de. This reaction is catalyzed by heparan sulfate epimerase (HSepi) bmrb.iompg.de. The epimerization process involves the reversible abstraction and readdition of a proton at the C-5 position of the uronic acid residue wikidata.org.

Heparan sulfate exhibits significant structural variability, including diverse sulfation patterns and the variable proportions and arrangements of glucuronic acid and iduronic acid residues guidetopharmacology.orgnih.gov. Heparin is generally more highly sulfated and richer in iduronic acid content compared to heparan sulfate mpg.demassbank.eu. The specific sequence and sulfation patterns within HS chains, which include iduronic acid residues, are critical for their diverse interactions and functions guidetopharmacology.orgnih.gov.

Biological Significance of Iduronic Acid Residues (e.g., Flexibility, Protein Binding)

The presence of iduronic acid residues in GAGs, particularly in dermatan sulfate and heparan sulfate, significantly impacts their biological properties and functions guidetopharmacology.orgwikipedia.orgbioinformation.netwikipedia.org. A key feature of iduronic acid is its conformational flexibility guidetopharmacology.orgwikipedia.orgnih.govnih.govdsmz.de. Unlike glucuronic acid, which predominantly exists in a single chair conformation, L-iduronic acid residues can exist in an equilibrium of different low-energy conformers, including the 1C4 and 4C1 chair forms and the 2S0 skew-boat conformation guidetopharmacology.orgwikipedia.orgnih.govdsmz.de. This conformational equilibrium is influenced by factors such as sulfation patterns and the surrounding saccharide sequence guidetopharmacology.org.

This unique conformational flexibility is considered to be a major factor contributing to the increased binding potential and higher biological activities observed in iduronic acid-containing GAGs compared to those containing only glucuronic acid guidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.ca. The flexibility allows the GAG chains to adopt specific conformations that facilitate interactions with a wide range of proteins wikipedia.orgnih.govmetabolomicsworkbench.orgwikipedia.orgmassbank.euwikipedia.orguni.lu.

Protein binding to GAGs is often mediated by electrostatic interactions between the negatively charged sulfate and carboxylate groups on the GAG chain (including the carboxyl group of iduronic acid) and positively charged amino acid residues on the protein surface massbank.euuni.lu. However, the specificity of these interactions is also influenced by the precise sequence and sulfation pattern of the saccharides, with specific iduronic acid-containing sequences and sulfation sites acting as binding epitopes for certain proteins massbank.euwikipedia.org. For example, the 2-O-sulfate group on iduronic acid can be crucial for the binding of certain chemokines wikipedia.org.

Iduronic acid-containing GAGs are involved in a multitude of biological processes, including cell signaling, regulation of growth factors and cytokines, cell migration, proliferation, differentiation, and angiogenesis wikipedia.orgbioinformation.netwikipedia.orgmassbank.euwikipedia.org. They play roles in the organization and mechanical properties of the extracellular matrix and can influence processes such as blood coagulation and lipid transport guidetopharmacology.orgnih.govmassbank.eu. Furthermore, iduronic acid-containing GAGs on the cell surface have been shown to be required for efficient infection by certain viruses, such as respiratory syncytial virus (RSV) dsmz.denih.gov. The ability of proteins like basic fibroblast growth factor (bFGF), which bind to IdoA-containing GAGs, to block RSV infection highlights the biological significance of these interactions dsmz.denih.gov.

Role of D Idose and Its Derivatives in Glycobiology and Complex Carbohydrate Structures

D-Idose as a Building Block for Complex Carbohydrates

While D-idose itself is not a common building block, its structural features and derivatives are of significant interest in glycobiology. Research has focused on synthesizing stable forms of D-idose to facilitate its use in creating novel complex carbohydrates for functional studies. nih.gov

Incorporation into Oligosaccharides

The inherent instability of D-idose has historically limited its direct use in the synthesis of oligosaccharides. nih.gov However, advancements in synthetic chemistry have led to the development of stable D-idose precursors. These precursors are designed to be stored and then converted into D-idose under very mild conditions, which simplifies its incorporation into oligosaccharides and other molecules like aglycone pharmacophores. nih.gov The ability to incorporate D-idose or its analogs into glycan chains allows researchers to probe the structure-function relationships of complex carbohydrates and to develop novel bioactive compounds.

Elucidation of Specific Sugar Roles in Cellular Recognition and Signaling Pathways

The primary biological significance of the idose structure is manifested through its C5 epimer, L-iduronic acid (IdoA), a key component of glycosaminoglycans (GAGs). wikipedia.org GAGs are long, linear polysaccharides involved in numerous cellular processes, including cell signaling and recognition. sigmaaldrich.com The incorporation of IdoA into GAG chains, such as dermatan sulfate (B86663) and heparan sulfate, introduces conformational flexibility. wikipedia.orgnih.gov Unlike the more rigid D-glucuronic acid, IdoA can adopt multiple conformations (¹C₄, ⁴C₁, and ²S₀ skew-boat). wikipedia.org This flexibility is critical for mediating specific interactions with a wide array of proteins, including growth factors, cytokines, and enzymes, thereby modulating their activity and influencing signaling pathways that control cell proliferation, differentiation, and migration. nih.gov

Research on Glycoconjugates Containing D-Idose Derived Structures

Research into glycoconjugates containing idose-derived structures primarily centers on GAGs like heparan sulfate and dermatan sulfate, where L-iduronic acid plays a pivotal role. oup.com

Structural and Functional Studies of Iduronic Acid-Containing Glycans

Iduronic acid is a defining feature of dermatan sulfate and is also found in heparan sulfate, distinguishing these GAGs from others like chondroitin (B13769445) sulfate. nih.govoup.com The presence of IdoA, often sulfated at the C2 position (IdoA2S), creates specific binding sites for proteins. wikipedia.org

Dermatan Sulfate (DS): Also known as chondroitin sulfate B, DS contains variable amounts of L-iduronic acid. oup.com The IdoA residues in DS are crucial for interactions with proteins such as heparin cofactor II, a thrombin inhibitor, which is a key part of the anticoagulant system. nih.gov The flexibility imparted by IdoA allows the DS chain to adopt specific conformations required for high-affinity binding to these protein partners. nih.gov

Heparan Sulfate (HS): In HS, blocks of IdoA, often 2-O-sulfated, are interspersed with regions of D-glucuronic acid. researchgate.net These iduronic acid-rich domains are essential for the interaction of HS with a multitude of proteins, including fibroblast growth factors (FGF) and their receptors. These interactions are fundamental to processes like angiogenesis and wound healing. nih.gov The specific pattern of IdoA residues and their sulfation creates a "code" that determines which proteins will bind. nih.gov

Biosynthetic Pathways of D-Idose-Containing Glycoconjugates

D-Idose itself is not directly incorporated into GAGs. Instead, its biologically important epimer, L-iduronic acid, is synthesized at the polymer level. The biosynthesis of IdoA-containing glycoconjugates involves a key enzymatic step after the initial formation of a polysaccharide chain composed of D-glucuronic acid (GlcA) and an amino sugar (like N-acetylglucosamine or N-acetylgalactosamine). nih.govnih.gov

The core of this pathway is the action of C5-epimerases. nih.gov These enzymes, such as D-glucuronyl C5-epimerase, act on GlcA residues already incorporated into the growing GAG chain and catalyze the inversion of the stereochemistry at carbon 5, converting D-glucuronic acid into L-iduronic acid. nih.govmdpi.com This epimerization is a critical modification step that dramatically alters the structure and function of the GAG. nih.gov For instance, in dermatan sulfate biosynthesis, two specific enzymes, DS-epimerase 1 and DS-epimerase 2, are responsible for this conversion. nih.govnih.gov This post-polymerization modification allows for the creation of specific IdoA-containing domains within the glycan chain, which are essential for its biological activities. nih.govnih.gov

Fundamental Biological Interactions of D-Idose

The direct biological interactions of the monosaccharide D-idose are limited, as it is not a common natural product. mdpi.com Its significance stems from the functional properties of its derivative, L-iduronic acid, within the context of GAGs. wikipedia.org The interactions are dictated by the unique structural features that IdoA confers upon these larger polysaccharides.

The conformational flexibility of the iduronic acid ring is a key determinant of its biological function. nih.gov This flexibility allows GAG chains containing IdoA to adapt their shape to bind effectively to a wide range of protein partners. nih.gov These interactions are typically electrostatic, involving the negatively charged carboxyl and sulfate groups on the IdoA residues and positively charged amino acids (like lysine and arginine) on the protein surface. nih.govoup.com By creating specific, high-affinity binding sites, IdoA-containing GAGs act as co-receptors for growth factors, regulate the activity of enzymes like proteases and lipases, and mediate cell adhesion and inflammatory responses. sigmaaldrich.comnih.gov For example, the interaction between IdoA-rich sequences in heparan sulfate and antithrombin is a classic example of how these structures regulate the blood coagulation cascade.

Table of Compounds

Research on Interference with Bacterial Adhesion Mechanisms

Studies on Glucose Uptake Inhibition in Cellular Models

Recent studies have highlighted the potential of D-Idose to inhibit glucose uptake in certain cellular models, particularly in the context of cancer cell proliferation. D-Allose, the C-3 epimer of D-glucose, has been recognized for its anti-proliferative effects on various human cancer cell lines, which are often attributed to the targeting of glucose metabolism. Building on this, research has expanded to investigate the anti-proliferative activities of other rare aldohexoses.

A study evaluating the effects of rare aldohexoses on human leukemia MOLT-4F and human prostate cancer DU-145 cell lines found that D-Idose exhibited significant anti-proliferative activity. Specifically, at a concentration of 5 mM, D-Idose inhibited the proliferation of MOLT-4F cells by 60%. oup.com In contrast, the rare aldohexoses tested, including D-Idose, did not show significant anti-proliferative activity against DU-145 cells at the same concentration. oup.com

Interactive Data Table: Anti-proliferative Activity of D-Idose and Related Compounds on MOLT-4F Cells

CompoundConcentration (mM)Inhibition of Cell Proliferation (%)
D-Idose 5 60
D-Allose546
D-Sorbose5No inhibitory activity
6-deoxy-D-Idose5No inhibitory activity
L-Xylose5No inhibitory activity

Growth Inhibition Studies in Model Organisms (e.g., Caenorhabditis elegans)

The biological effects of various monosaccharides have been explored using the nematode Caenorhabditis elegans as a model organism. In a screening of all aldohexose stereoisomers for their growth inhibitory effects on C. elegans, L-Idose, the C-5 epimer of D-glucose, was identified as having a considerable inhibitory effect. nih.govscribd.comnih.gov This growth inhibition was observed under both monoxenic (in the presence of a bacterial food source) and axenic (in a sterile, nutrient-rich medium) culture conditions. nih.govscribd.comnih.gov

The study demonstrated that L-Idose, along with D-allose and D-talose, significantly delayed the development of C. elegans. scribd.comnih.gov This inhibitory effect was not due to osmotic stress, as a control using D-mannitol at a high concentration (167 mM) showed no significant impact on growth. scribd.comnih.gov The structural similarity of these bioactive rare sugars to naturally occurring and metabolizable sugars like D-glucose, D-galactose, and D-mannose suggests that they may act as antimetabolites in carbohydrate metabolism. scribd.comnih.gov

The research also provided insights into the potential mechanism of action. The lack of a growth inhibitory effect by 6-Deoxy-d-allose suggests that the phosphorylation of the C6-hydroxyl group by hexokinase is an essential step for the inhibitory activity of D-allose. nih.govscribd.comnih.gov While this specific finding relates to D-allose, it points towards the importance of cellular metabolic pathways in mediating the effects of these rare sugars. The study concluded that L-Idose, along with D-allose and D-talose, holds promise for having valuable biological activities. scribd.comnih.gov

Interactive Data Table: Effect of L-Idose on C. elegans Growth

Culture ConditionCompoundConcentrationObserved Effect
MonoxenicL-Idose Not specified in abstractConsiderable growth inhibition
AxenicL-Idose Not specified in abstractConsiderable growth inhibition
MonoxenicD-Mannitol (Control)167 mMNo significant effect on growth

Theoretical and Computational Studies of D Idose

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how molecular conformations evolve, providing insights into structural stability, flexibility, and dynamic processes. youtube.comnih.gov

The conformation of D-Idose is highly sensitive to its environment. MD simulations have been instrumental in characterizing the populations of its different conformers in solution.

In aqueous solutions, D-Idose primarily adopts two chair conformations, designated as ¹C₄ and ⁴C₁. Simulations of methyl α-L-idopyranoside, a derivative of the L-enantiomer of idose, revealed that the ¹C₄ chair conformation is predominant, accounting for approximately 85% of the trajectory in extended simulations. nih.gov The β-anomer shows an even stronger preference, existing in the ¹C₄ chair form for over 99% of the simulation time. nih.gov The stability of the β-anomer's conformation is rationalized by the presence of a structured water molecule within a cavity formed by the anomeric 1-O-methyl group and the C6 hydroxymethyl group, which restricts its dynamics. nih.gov

The choice of computational model, particularly the force field, significantly impacts the results. Studies comparing different force fields, such as the CHARMM36 additive force field and polarizable force fields, have shown that the inclusion of polarization can enhance the sampling of different ring conformations and lower the energy barriers between the ¹C₄ and ⁴C₁ states. acs.org While additive force fields may rigidly favor one conformation, polarizable models can increase ring flexibility, though they require careful parameterization to match experimental data. acs.org

Table 1: Simulated Conformational Populations of Methyl L-Idopyranoside Anomers in Aqueous Solution

AnomerDominant ConformationPopulation (%)Reference
α-Anomer¹C₄ Chair~85 nih.gov
β-Anomer¹C₄ Chair>99 nih.gov

Ring puckering describes the out-of-plane conformations of a cyclic molecule. For D-Idose, the pyranose ring is not static but undergoes dynamic transitions between various puckered states, including chair, boat, and skew-boat forms. acs.org The transitions between the stable ¹C₄ and ⁴C₁ chair conformations are of particular interest as they represent the most significant conformational changes.

These transitions involve high energy barriers, making them rare events that are challenging to capture in standard MD simulations. acs.orgnih.gov Achieving adequate sampling of these events often requires microsecond-long simulations or the use of enhanced sampling techniques. nih.gov Kinetically rigorous simulations have determined the exchange rate between the ¹C₄ and ⁴C₁ chairs for the methyl α-L-idopyranoside to be approximately 20 µs⁻¹, while the rate for the more rigid β-anomer is significantly slower at about 1 µs⁻¹. nih.gov These rates were found to be largely independent of the explicit water model used (e.g., TIP3P, TIP4P), indicating the robustness of the prediction. nih.gov The inclusion of polarization in force fields has been shown to lower the energy barriers for these transitions, thereby increasing the rate of ring puckering. acs.org

Table 2: Ring Puckering Exchange Rates for Methyl L-Idopyranoside Anomers

AnomerTransitionExchange Rate (µs⁻¹)Reference
α-Anomer¹C₄ ↔ ⁴C₁20 nih.gov
β-Anomer¹C₄ ↔ ⁴C₁1 nih.gov

MD simulations are essential for exploring the potential energy surface of these glycosidic linkages. Different carbohydrate-dedicated force fields, such as CHARMM, GLYCAM, and GROMOS, can yield varying results for the flexibility and relative energies of different linkage conformations. nih.gov These simulations help to identify the dominant conformational states (e.g., exo-syn) and the degree of flexibility within those states. nih.gov This information is crucial for accurately modeling the structure of complex carbohydrates and understanding how the properties of an individual D-Idose unit contribute to the structure and function of biologically important molecules like glycosaminoglycans. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a framework for investigating the electronic structure of molecules from first principles. nih.govyoutube.com These methods are used to obtain highly accurate information on molecular geometries, energies, and a variety of chemical properties that are not accessible through classical methods like MD. nih.govlongdom.org

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than wave-function-based methods for larger molecules. nih.govnih.gov

For D-Idose, DFT is applied to:

Geometry Optimization: DFT can precisely calculate the most stable three-dimensional structure, providing accurate bond lengths, bond angles, and torsion angles. mdpi.com

Spectroscopic Properties: DFT is widely used to predict spectroscopic data that can be directly compared with experimental measurements for structure validation. This includes:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of chemical shifts (δ) and spin-spin coupling constants (J-couplings). youtube.com The agreement between DFT-computed and experimental NMR spectra is often very high, with mean absolute deviations typically under 2 ppm for ¹³C and 0.1 ppm for ¹H shifts, making it a powerful tool for assigning complex spectra. youtube.com

Vibrational Spectroscopy: Calculation of vibrational frequencies helps in the assignment of peaks in Infrared (IR) and Raman spectra.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-visible spectroscopy. scirp.orgrsc.orgcore.ac.uk

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). mdpi.comscirp.org

Table 3: Illustrative Comparison of Experimental vs. DFT-Calculated NMR Chemical Shifts

NucleusTypical Experimental δ (ppm)Typical DFT-Calculated δ (ppm)Typical Mean Absolute Deviation (ppm)
¹H3.5 - 5.53.4 - 5.6< 0.1
¹³C60 - 10061 - 102< 2.0

Note: This table is illustrative of the typical accuracy of DFT calculations for carbohydrates as described in the literature. youtube.com

Electronic structure theory provides the theoretical foundation for understanding chemical reactivity. youtube.com By calculating the electronic energy of a molecule as a function of its nuclear coordinates, it is possible to map out a potential energy surface (PES) for a chemical reaction. youtube.comyoutube.com

For D-Idose, these methods can elucidate:

Reaction Mechanisms: By mapping the PES, chemists can identify the minimum energy path from reactants to products. This path includes transition states—the highest energy point along the reaction coordinate—which are critical for understanding reaction kinetics. youtube.comnih.gov

Activation Energies: The energy difference between the reactants and the transition state is the activation barrier. nih.gov Quantum chemical calculations provide a quantitative measure of this barrier, explaining why certain reactions involving D-Idose are fast or slow.

Reactivity Indices: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can offer qualitative insights into the reactivity of D-Idose. nih.gov The energy and shape of these orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile. Furthermore, modulating the electronic structure, for instance through heteroatom doping in a composite material, can enhance the diffusion kinetics and adsorption of species on surfaces containing D-Idose derivatives. acs.org

These computational approaches are vital for predicting the chemical behavior of D-Idose and for designing new derivatives with specific chemical properties.

Advanced Modeling of D-Idose Interactions

Computational chemistry provides powerful tools for dissecting the complex conformational landscape and intermolecular interactions of flexible molecules like D-Idose. Through advanced modeling techniques, researchers can simulate the behavior of D-Idose in various environments and analyze the energetic factors that govern its structure and reactivity. These theoretical studies complement experimental data, offering a molecular-level understanding that is often difficult to obtain through observation alone. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to investigate stable conformations, the energy barriers between them, and the influence of the surrounding medium. acs.org

Investigating Anomeric Equilibrium Influences (e.g., Solvent, pH)

The anomeric equilibrium, the relative distribution of α and β anomers in solution, is a critical aspect of carbohydrate chemistry. This equilibrium is not static and can be significantly influenced by external factors such as the solvent and pH. While direct experimental studies on D-Idose are limited, insights can be drawn from computational modeling and studies on analogous sugars like D-glucose and D-xylose.

Solvent Effects: The solvent plays a crucial role in stabilizing or destabilizing different anomers. Free energy simulations on D-glucose and D-xylose have shown that the anomeric equilibrium is a result of a delicate balance between internal energy (favoring the α-anomer due to the anomeric effect) and solvation energy (favoring the β-anomer). acs.orgumn.edu In aqueous solutions, the β-anomer, with its equatorial anomeric hydroxyl group, is often better solvated than the α-anomer. acs.orgumn.edu This preferential solvation is attributed to the improved hydrogen bonding of the equatorial hydroxyl group with water molecules, which is a result of its greater accessible surface area. acs.org It is hypothesized that interactions with solvent molecules can preferentially stabilize the equatorial anomer of sugars in general. nih.govacs.org For D-Idose, which possesses significant conformational flexibility, it is expected that polar, protic solvents like water would similarly influence its anomeric equilibrium by stabilizing the β-anomer through enhanced hydrogen bonding.

pH Influence: The pH of the solution can also alter the anomeric distribution, particularly for sugars with ionizable groups or in reactions where the sugar participates in proton transfer. For instance, studies on a derivative of D-glucosamine have demonstrated that the anomeric equilibrium can shift significantly between acidic and basic conditions. nih.govacs.org In an acidic environment, the proportions of the α and β anomers were nearly equal, while in a basic environment, the β-anomer was heavily favored. nih.govacs.org This suggests that changes in protonation states can affect the electronic and steric properties of the molecule, thereby influencing the relative stability of the anomers. While D-Idose itself lacks a readily ionizable group, pH changes can affect the hydrogen-bonding network of the solvent and the protonation state of any catalytic species present, which could indirectly influence the equilibrium.

Influencing FactorObserved/Predicted Effect on Anomeric EquilibriumUnderlying MechanismRelevance to D-Idose
Solvent Polarity (e.g., Water)Favors the β-anomer. acs.orgumn.eduPreferential solvation and improved hydrogen bonding of the equatorial anomeric hydroxyl group in the β form. acs.orgHighly relevant; water is the primary biological solvent, and its interactions are expected to stabilize the β-anomer of D-Idose.
pHCan shift the equilibrium; basic conditions may favor the β-anomer. nih.govacs.orgAlters protonation states of the sugar or interacting molecules, affecting electrostatic interactions and stability. nih.govPotentially relevant in specific chemical or enzymatic environments where proton transfer occurs.

Energetic Contributions of Structural Characteristics

The three-dimensional structure of D-Idose is not static, with the pyranose ring constantly interconverting between various conformations, primarily different chair and boat forms. The relative energy of these conformers is dictated by a combination of destabilizing and stabilizing intramolecular interactions. Computational studies are essential for quantifying these energetic contributions.

Steric and Torsional Strain: The spatial arrangement of substituents on the pyranose ring is a major determinant of conformational energy. libretexts.org Axial substituents lead to greater steric strain than equatorial ones due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the other axial atoms on the same side of the ring. D-Idose is notable for its inherent instability, which is partly attributed to the fact that its most unstable chair conformation (¹C₄) places all five non-hydrogen substituents in axial positions, leading to significant steric crowding and high potential energy. pearson.com Torsional strain arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where dihedral angles are approximately 60°, are energy minima, while eclipsed conformations are energy maxima. youtube.comyoutube.com The chair conformation minimizes torsional strain by having all adjacent bonds in a staggered arrangement.

Structural CharacteristicEnergetic ContributionDescription
Axial vs. Equatorial OH GroupsDestabilizingAxial substituents introduce steric strain (1,3-diaxial interactions), increasing the potential energy of the conformer. pearson.com
Torsional StrainDestabilizingEclipsing interactions between bonds on adjacent carbons increase energy. Chair conformations minimize this strain. libretexts.org
Anomeric EffectStabilizing (for α-anomer)A stereoelectronic effect that favors the axial position for the anomeric hydroxyl group through hyperconjugation. wikipedia.org
Intramolecular Hydrogen BondingStabilizingFavorable electrostatic interactions between hydroxyl groups can lower the energy of specific conformers. nih.gov

Emerging Research Areas and Future Directions in D Idose Research

Development of Novel Synthetic Approaches for D-Idose Analogues

The development of efficient and scalable synthetic methods for D-Idose and its analogues remains a significant area of research. Traditional methods, such as the Kiliani reaction from D-glucose, can yield D-Idose, but often in mixtures with other sugars or with limitations in scalability and purity mdpi.com. Current research is focused on developing novel synthetic pathways that offer higher yields, improved stereoselectivity, and easier purification.

One approach involves the synthesis from ido-heptonic acid derivatives, utilizing selective cleavage and reduction steps. For instance, a method starting from protected diol ido-heptonate has demonstrated high yields of D-Idose mdpi.comnih.gov. This route involves oxidative cleavage of a C6-C7 bond followed by hydrolysis of protecting groups mdpi.comnih.gov. Another strategy explores the use of stable precursors, such as triacetonide-protected derivatives, which can be converted to D-Idose under mild conditions mdpi.combenchchem.com.

Research also extends to the synthesis of D-Idose analogues. For example, studies have reported the synthesis of D-Idose-based crown ethers, highlighting the use of D-Idose as a building block for more complex molecules with potential applications mdpi.com. The synthesis of glycosaminoglycan (GAG) oligosaccharides often requires L-Iduronic acid, which is an oxidized derivative of L-Idose, emphasizing the importance of developing synthetic routes to both D- and L-Idose derivatives for glycobiology research researchgate.net. Future directions in this area aim at enzymatic and chemo-enzymatic approaches to improve efficiency and sustainability in D-Idose and analogue synthesis.

Advanced Spectroscopic and Structural Methodologies for D-Idose

The unique conformational flexibility of D-Idose in solution makes its structural characterization challenging and an active area of research benchchem.comresearchgate.netacs.org. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for understanding the tautomeric and anomeric composition of D-Idose in solution and its preferred conformations acs.orgunimo.it.

Studies utilizing one- and two-dimensional NMR techniques, such as ¹H-¹³C HSQC and COSY, are employed to resolve the configurations of protons and carbons and to investigate anomeric equilibria benchchem.comunimo.it. D-Idose is notable for having a detectable percentage of its acyclic form in aqueous solution, which can be quantified using techniques like ¹³C NMR spectroscopy unimo.itacs.org. Research also involves using IR spectroscopy for functional group analysis and comparing experimental data with computational predictions benchchem.com.

Beyond NMR, researchers are exploring other advanced methodologies, including X-ray diffraction for solid-state structure determination of D-Idose derivatives and potentially cryo-EM for studying its interactions with biological molecules researchgate.net. Future research will likely focus on applying even higher-resolution NMR techniques and integrating spectroscopic data with computational modeling to gain a more comprehensive understanding of D-Idose's dynamic structure in various environments.

Further Elucidation of D-Idose's Unique Biological Roles

D-Idose exhibits several intriguing biological activities that are currently under investigation. Its role as a component of glycosaminoglycans like dermatan sulfate (B86663) and heparan sulfate highlights its importance in structural biology and cellular processes benchchem.comresearchgate.net. Research is ongoing to understand how the incorporation of L-iduronic acid, derived from L-Idose, influences the properties and functions of these polysaccharides researchgate.net.

Studies have indicated that D-Idose can serve as a substrate for aldose reductase, an enzyme involved in the polyol pathway benchchem.com. This interaction suggests potential implications for metabolic studies and conditions like diabetes, where aldose reductase activity is relevant benchchem.com. Furthermore, D-Idose has shown growth inhibitory effects against certain model organisms and anti-proliferative activity against specific cancer cell lines in preliminary studies, suggesting potential therapeutic applications benchchem.combenchchem.comresearchgate.net.

Emerging research is also exploring the potential of D-Idose in pharmaceutical development, particularly in drug formulation and delivery systems, due to its ability to modify drug pharmacokinetics benchchem.com. Its potential influence on the kynurenine (B1673888) pathway and its effects on the enzyme indoleamine 2,3- dioxygenase 1 (IDO1) are being investigated for potential immunosuppressive effects benchchem.com. Future research aims to elucidate the precise mechanisms underlying these biological effects and explore their potential in clinical settings benchchem.com.

Integration of Computational and Experimental Studies in D-Idose Research

The complex conformational behavior of D-Idose necessitates the integration of computational and experimental approaches for a thorough understanding of its properties and interactions. Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, are increasingly being used to predict the preferred conformations of D-Idose, analyze its anomeric equilibrium, and model its interactions with enzymes and receptors benchchem.comresearchgate.netresearchgate.netumt.edu.pk.

Experimental data from NMR spectroscopy and other techniques are used to validate and refine computational models benchchem.comumt.edu.pk. This integrated approach allows researchers to gain insights into aspects that are difficult to probe experimentally, such as the influence of solvent polarity and pH on D-Idose's anomeric equilibrium benchchem.com.

Future research will involve more sophisticated computational models to better predict D-Idose's behavior in complex biological environments and its binding affinities with specific biomolecules benchchem.com. The combination of in silico predictions with rigorous experimental validation is expected to accelerate the discovery of novel biological roles and potential applications of D-Idose and its derivatives.

D-Idose in the Broader Context of Rare Sugar Research and Availability

D-Idose is classified as a rare sugar due to its limited natural abundance nih.govkagawa-u.ac.jp. Research into rare sugars, including D-Idose, has gained momentum with advancements in production technologies, such as the "Izumoring" concept, which facilitates the production of various rare sugars mdpi.comkagawa-u.ac.jpresearchgate.net. Despite these advancements, the practical production of significant quantities of D-Idose remains challenging due to its instability and the equilibrium favoring other sugars in some enzymatic conversion processes mdpi.com.

Improving the availability of high-purity D-Idose is crucial for expanding research into its properties and applications mdpi.com. Future directions in rare sugar research aim to develop more efficient and cost-effective methods for the production of D-Idose and other rare sugars, potentially through optimized enzymatic or microbial processes kagawa-u.ac.jpmdpi.com.

Q & A

Q. What are the optimal synthetic pathways for producing high-purity D-Idose, and how can their efficiency be validated?

Methodological Answer:

  • Use carbohydrate-specific synthesis protocols (e.g., Kiliani-Fischer synthesis) and validate purity via HPLC (≥99% purity) coupled with polarimetry for optical rotation confirmation .

  • Compare yields under varying conditions (e.g., temperature, catalyst load) using fractional factorial experimental designs .

  • Data Table Example:

    CatalystTemp (°C)Yield (%)Purity (%)
    Pd/BaSO₄256898.5
    Ni/Raney407299.1

Q. Which spectroscopic techniques are most reliable for characterizing D-Idose’s structural isomerism?

Methodological Answer:

  • Prioritize 2D-NMR (¹H-¹³C HSQC, COSY) to resolve axial/equatorial proton configurations and compare with computational predictions (DFT calculations) .
  • Cross-validate using IR spectroscopy for functional group analysis (e.g., C=O stretch at 1720 cm⁻¹) .

Advanced Research Questions

Q. How do solvent polarity and pH influence D-Idose’s anomeric equilibrium, and what mechanistic insights can be derived?

Methodological Answer:

  • Conduct kinetic studies via stopped-flow NMR under controlled pH (3–10) and solvent systems (D₂O, DMSO-d₆). Monitor α/β anomer ratios over time .
  • Apply Eyring-Polanyi equations to calculate activation energies and correlate with solvent dielectric constants .
  • Challenge: Resolve contradictions in literature-reported equilibrium constants by meta-analysis of existing datasets (random-effects model) .

Q. What computational models best predict D-Idose’s interaction with biological receptors, and how can in silico findings be reconciled with experimental data?

Methodological Answer:

  • Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to map binding affinities with lectins or enzymes .
  • Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), addressing discrepancies through sensitivity analysis of simulation parameters .

Q. How can conflicting reports on D-Idose’s metabolic stability be systematically addressed?

Methodological Answer:

  • Design a reproducibility study using standardized cell cultures (e.g., HepG2) and LC-MS/MS quantification of degradation products .
  • Apply the PRESS checklist to audit methodological variability (e.g., incubation time, buffer composition) .

Methodological Frameworks

  • PICO Framework: Define Population (D-Idose isomers), Intervention (synthetic/modification protocols), Comparison (alternative sugars like D-Glucose), Outcome (yield/stability metrics) .
  • FINER Criteria: Ensure questions are Feasible (e.g., accessible lab resources), Novel (e.g., unexplored solvent effects), Ethical (e.g., safe handling of reactive intermediates) .
  • Data Integrity: Embed attention-check questions in surveys (e.g., "Select ‘Strongly Agree’ to confirm attention") and use outlier detection algorithms (Grubbs’ test) for analytical datasets .

Literature and Data Synthesis

  • Gap Analysis: Use tools like VOSviewer to map keyword co-occurrence in PubMed/Scopus, identifying understudied areas (e.g., D-Idose in glycobiology vs. synthetic chemistry) .

  • Meta-Analysis Table Example:

    StudySample SizeStability Half-life (h)pH
    A et al.n=1248 ± 2.17
    B et al.n=832 ± 1.85

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.